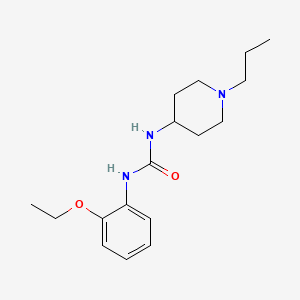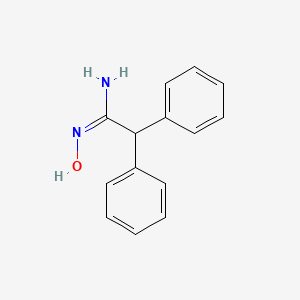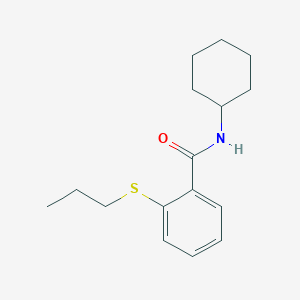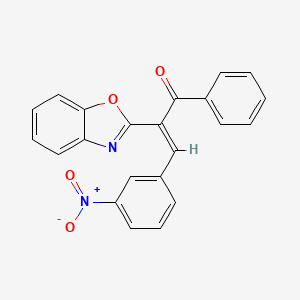![molecular formula C18H15BrN2O7 B5377704 N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine](/img/structure/B5377704.png)
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields. It is a synthetic molecule that belongs to the class of beta-alanine derivatives and has been found to exhibit several interesting properties.
Wirkmechanismus
The mechanism of action of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine is not fully understood. However, it has been proposed that the compound may act by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, fungal cell growth, and inflammation. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and fungal cells by inducing cell cycle arrest and apoptosis. In addition, the compound has been found to reduce inflammation in animal models by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine in lab experiments is its high purity and stability. The compound can be easily synthesized and purified, making it a suitable candidate for various experiments. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine. One of the areas of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the elucidation of the exact mechanism of action of the compound. In addition, further studies could be conducted to investigate the potential applications of this compound in other fields such as drug delivery and material science.
Synthesemethoden
The synthesis of N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine involves the reaction of 3-(1,3-benzodioxol-5-yl)acrylic acid with 5-bromo-2-furoyl chloride in the presence of a base, followed by the reaction with beta-alanine. The reaction yields a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}-beta-alanine has been found to have potential applications in various fields of scientific research. It has been studied for its anticancer properties and has been found to inhibit the growth of cancer cells in vitro. It has also been studied for its antifungal properties and has been found to be effective against various fungal strains. In addition, this compound has been studied for its anti-inflammatory properties and has been found to reduce inflammation in animal models.
Eigenschaften
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)-2-[(5-bromofuran-2-carbonyl)amino]prop-2-enoyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O7/c19-15-4-3-13(28-15)18(25)21-11(17(24)20-6-5-16(22)23)7-10-1-2-12-14(8-10)27-9-26-12/h1-4,7-8H,5-6,9H2,(H,20,24)(H,21,25)(H,22,23)/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGJAJIYOZIPPX-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C(C(=O)NCCC(=O)O)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C(\C(=O)NCCC(=O)O)/NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)methyl]-1,3-dimethylimidazolidine-2,4-dione](/img/structure/B5377622.png)


![1'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5377640.png)
![4-(4-allylpiperazin-1-yl)-N,N,2-trimethyl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5377645.png)
![5-[(2-methoxyphenoxy)methyl]-N-[(2S)-pyrrolidin-2-ylmethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5377647.png)


![1-butyl-5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5377676.png)


![4-[(2-ethylbutanoyl)amino]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5377708.png)
![(3S)-4-({5-[(4-acetyl-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1,3-dimethyl-2-piperazinone](/img/structure/B5377728.png)
![2-(1H-benzimidazol-2-yl)-3-[1-(2-chloro-4-fluorobenzyl)-1H-indol-3-yl]acrylonitrile](/img/structure/B5377732.png)